molecular formula C9H17NO B076101 trans-1-Hydroxyquinolizidine CAS No. 10447-20-8

trans-1-Hydroxyquinolizidine

Numéro de catalogue: B076101
Numéro CAS: 10447-20-8
Poids moléculaire: 155.24 g/mol
Clé InChI: MTVNMVKUNMOINI-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trans-1-Hydroxyquinolizidine, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antiarrhythmic Activity
Recent studies have shown that quinolizidine derivatives, including trans-1-hydroxyquinolizidine, exhibit significant antiarrhythmic properties. In a comparative study involving isolated guinea pig heart tissues, various quinolizidine derivatives demonstrated potent antiarrhythmic effects, often surpassing established drugs like amiodarone and lidocaine in efficacy. Notably, some compounds exhibited an EC50 value lower than 1 µM, indicating high potency .

2. Anticancer Properties
Quinolizidine alkaloids have been investigated for their anticancer potential due to their cytotoxic activity against various cancer cell lines. Research has indicated that derivatives of this compound could serve as promising candidates for the development of novel anticancer therapies. The structure-activity relationship (SAR) studies have revealed that modifications to the quinolizidine scaffold can enhance its biological activity against specific cancer types .

3. Antiviral Activity
this compound and its analogs have also shown antiviral properties, particularly against coronaviruses and other viral infections. The ability to inhibit viral replication makes these compounds valuable in the search for effective antiviral agents .

Synthetic Applications

1. Synthesis of Quinolizidine Derivatives
The synthesis of this compound serves as a platform for generating a variety of quinolizidine-based compounds. Innovative synthetic routes have been developed that allow for the efficient construction of complex quinolizidine frameworks from readily available starting materials. For instance, one-pot reactions involving L-proline and L-pipecolic acid have yielded diverse indolizidine and quinolizidine derivatives with high stereoselectivity .

2. Scaffold for Drug Development
this compound acts as a versatile scaffold for drug development, particularly in creating hybrid molecules that combine the pharmacological benefits of different classes of drugs. This approach has been utilized to design new antiarrhythmic agents by integrating quinolizidine structures with known pharmacophores from other drug classes .

Case Studies

Study Focus Findings
McInally et al. (2023) Antiarrhythmic ActivityDemonstrated that quinolizidine derivatives show superior efficacy compared to traditional antiarrhythmic drugs in isolated heart tissues .
Li et al. (2020) Anticancer PropertiesIdentified several this compound analogs with significant cytotoxic effects against cancer cell lines, suggesting potential for therapeutic development .
Zhao et al. (2021) Synthetic MethodologiesDeveloped a novel one-pot synthesis method yielding high yields of quinolizidine derivatives suitable for further biological testing .

Propriétés

IUPAC Name

(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNMVKUNMOINI-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488249
Record name (1R,9aR)-Octahydro-2H-quinolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-20-8
Record name (1R,9aR)-Octahydro-2H-quinolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Compound (XIX) (0.22 g, 0.36 mmoles) in pyridine (15 mL), cooled at -10° C., methanesulfonyl chloride (0.03 mL, 0.39 mmoles) was added. After 6 days, the mixture was evaporated under reduced pressure. The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL), then extracted with ether (2×30 mL). The combined organic solution was dried over magnesium sulfate and the solvent evaporated under reduced pressure. Trituration of the resulting oil with ether yielded [1S-(1α,6β,7α,8β,9α,9aβ)]-octahydro-7,8,9-tris (phenylmethoxy)-6-[(phenylmethoxy)methyl]-2H-quinolizin-1-ol (XX) as white crystals (0.13 g, 60.8%) m.p. 103°-5° C.; IR (KBr) no absorbance 1650-1770 cm-1;MS (CI13 CH4) 594 (MH+), 486 (MH+ --PhCH2OH); 1H nmr (CDCl3) δ 1.2 (m, 1H), 1.4-1.6 (m, 3H), 1.8-2.0 (m, 2H), 2.6-2.8 (t, 1H), 3.0-3.1 (d, 1H), 3.2-3.3 (m, 1H), 3.5-3.9 (m, 4H), 4.2-5.0 (m, 9H), 7.1-7.4 (m, 20H).
Name
Compound ( XIX )
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.